molecular formula C11H11NO2S2 B1411975 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester CAS No. 1594909-38-2

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411975
CAS No.: 1594909-38-2
M. Wt: 253.3 g/mol
InChI Key: OZCNSEBJGZAPCI-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester and elemental sulfur under basic conditions . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments to prevent contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atoms in the rings can form strong interactions with metal ions in enzyme active sites, influencing the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

Uniqueness

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings .

Properties

IUPAC Name

ethyl 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCNSEBJGZAPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
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5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 3
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester

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